3-(Dimethylamino)-1-ethylquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-1-ethylquinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-ethylquinoxalin-2(1H)-one typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, under acidic conditions.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.
Ethylation: The ethyl group can be introduced through alkylation using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-ethylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxalines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)-1-ethylquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-ethylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the quinoxaline core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-phenylquinoxalin-2(1H)-one: Similar structure but with a phenyl group instead of an ethyl group.
3-(Dimethylamino)-1-propylquinoxalin-2(1H)-one: Similar structure but with a propyl group instead of an ethyl group.
3-(Dimethylamino)-1-methylquinoxalin-2(1H)-one: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-(Dimethylamino)-1-ethylquinoxalin-2(1H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethyl group can influence its solubility, reactivity, and interaction with biological targets compared to its analogs.
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-(dimethylamino)-1-ethylquinoxalin-2-one |
InChI |
InChI=1S/C12H15N3O/c1-4-15-10-8-6-5-7-9(10)13-11(12(15)16)14(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
YPLZBCFZIJJPNG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C(C1=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.